Home > Products > Screening Compounds P122623 > 4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide - 877640-23-8

4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Catalog Number: EVT-3544879
CAS Number: 877640-23-8
Molecular Formula: C23H28N4O3
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from naftopidil (NAF). It exhibits high subtype-selectivity for both α1D- and α1A- AR (47.9- and 19.1-fold, respectively) compared to α1B-AR in vitro. Studies show that HJZ-12 effectively prevents the progression of prostatic hyperplasia in an estrogen/androgen-induced rat model and the human BPH-1 cell line. Notably, it not only decreases prostate weight and proliferation like NAF but also shrinks prostate volume and induces apoptosis, unlike NAF. This pro-apoptotic effect appears to be α1-independent. []
  • N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54)

    • Compound Description: Compound 54 is a potent serotonin-3 (5-HT3) receptor antagonist identified through structure-activity relationship studies. It demonstrated superior efficacy compared to its corresponding benzamide analogue and comparable potency to established 5-HT3 receptor antagonists, ondansetron, and granisetron. []

    N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

    • Compound Description: [11C]DPFC ([11C]1) is a novel positron emission tomography (PET) radiotracer designed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. It exhibits a high binding affinity for FAAH (IC50: 3.3 nM). Biodistribution studies in mice reveal a high uptake of radioactivity in FAAH-rich organs such as the lungs, liver, and kidneys. Notably, PET images of rat brains demonstrate high radioactivity in the cerebellar nuclei and frontal cortex, regions known for FAAH distribution. Pretreatment with the FAAH-selective inhibitor URB597 significantly diminishes the brain uptake of [11C]DPFC, confirming its target specificity. These findings highlight [11C]DPFC's potential as a valuable tool for investigating FAAH activity in living brains. []

    N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

    • Compound Description: MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD) 1-3 developed for anemia treatment. It demonstrates robust oral bioavailability across multiple species and effectively stimulates erythropoiesis. Preclinical studies in mice and rats revealed hematologic changes, including elevated plasma EPO and circulating reticulocytes, following a single oral dose. Notably, chronic administration for 4 weeks in rats resulted in increased hemoglobin levels. A key focus during the optimization process was reducing the long half-life observed in higher species with earlier compounds. []

    4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

    • Compound Description: This compound features a piperazine ring in a chair conformation. The structure exhibits distinct dihedral angles between the pyrazole ring and the attached fluoro- and chlorophenyl rings. The crystal structure reveals a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions, contributing to the molecule's overall stability. []

    1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one

    • Compound Description: This compound is characterized by a piperazine ring adopting a chair conformation. It also exhibits a specific dihedral angle between the methoxyphenyl-substituted ring and the quinoline ring system. The crystal packing of this molecule is stabilized by weak C—H⋯N and C—H⋯O interactions along with π–π stacking interactions. []

    4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide (RX-5902)

    • Compound Description: RX-5902 is a novel compound that shows promising anti-cancer activity. It induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. Additionally, it demonstrates synergistic effects when combined with other anticancer agents and exhibits potent anti-growth activity in drug-resistant cancer cells. Mechanistic studies indicate that RX-5902 interacts with p68 RNA helicase (DDX5), a key player in cell proliferation and tumor progression, suggesting a novel mechanism of action for its anticancer properties. []

    (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives

    • Compound Description: These derivatives are recognized for their anti-malarial properties. Structural studies emphasize the crucial role of the hydroxyl group, the benzyl substituent, and the methylene groups attached to the piperazinyl nitrogens in conferring this biological activity. Intermolecular hydrogen bonding patterns, particularly those involving the hydroxyl oxygen atom, are vital in stabilizing the crystal structures of these compounds. Further analysis of their molecular conformations provides insights into the structure-activity relationships within this class of compounds, potentially guiding the development of more potent anti-malarial agents. []

    1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

    • Compound Description: Developed as a potential positron emission tomography (PET) radioligand for imaging brain cannabinoid receptor type 1 (CB1), compound 9n exhibits high affinity (Ki = 15.7 nM) and selectivity for binding to CB1 receptors. The incorporation of a 1-cyanocyclohexyl ring in place of the N-piperidinyl ring found in the parent compound, rimonabant, aimed to enhance metabolic resistance and potentially improve its suitability for in vivo imaging. []

    1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

    • Compound Description: This compound is a key intermediate in the synthesis of Teneligliptin, a drug used for treating Type 2 Diabetes. It contains a 1,3,5-substituted pyrazole moiety, which is crucial for its biological activity. Several synthetic routes have been developed to produce this compound, with a focus on cost-effectiveness and scalability. []

    N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) (1b)

    • Compound Description: [18F] NIDA-42033 (1b) is a radiolabeled compound synthesized for potential use as a radiotracer in positron emission tomography (PET) studies of CB1 cannabinoid receptors in the animal brain. It's prepared by nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, achieving radiochemical yields between 1% and 6%. The compound exhibits high specific radioactivity, exceeding 2500 mCi/µmol, and a radiochemical purity greater than 95%, making it suitable for PET imaging studies. []

    1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

    • Compound Description: JHU75528, a novel ligand for the cerebral cannabinoid receptor (CB1), demonstrates higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716), a well-known CB1 antagonist, and AM281, a ligand used in emission tomography imaging of CB1 in humans. These characteristics make JHU75528 a promising candidate for developing PET radioligands for imaging CB1 receptors in the brain. []

    1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (25)

    • Compound Description: Compound 25 is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial in plant pigment biosynthesis, making it a valuable target for herbicide development. With an IC50 of 10 nM against Arabidopsis thaliana HPPD (AtHPPD), it shows significantly higher potency than mesotrione, a commercially available HPPD inhibitor. Structural analysis of the AtHPPD-25 complex reveals key interactions contributing to its inhibitory activity. The tetrazole ring forms a bidentate chelation with the enzyme's metal ion, while the benzimidazol-2-one ring engages in π-π stacking interactions with specific phenylalanine residues. Further hydrophobic interactions between the ortho-Cl-benzyl group and surrounding amino acids enhance its binding affinity. []

    5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242)

    • Compound Description: MKC-242 is a novel serotonin 1A receptor agonist that exhibits anxiolytic-like and antidepressant-like effects in animal models. In rats, it effectively increases punished drinking, a behavioral measure of anxiety, and enhances social interaction under stressful conditions. MKC-242 also demonstrates antidepressant-like effects in the forced swimming test in rats, reducing immobility similarly to established antidepressants. These behavioral effects are mediated through the activation of serotonin 1A receptors, as demonstrated by antagonist studies. Notably, MKC-242 exhibits minimal benzodiazepine-like side effects, suggesting a favorable safety profile. []

    (1R,2R)-N-(3-(4-[11C]Methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropane-carboxamide ([11C]LY2428703)

    • Compound Description: [11C]LY2428703 is a positron emission tomography (PET) radioligand designed to image the distribution of metabotropic glutamate receptor 1 (mGluR1) in the brain. It's a methoxy analog of LSN2606428, a compound that inhibits both mGluR1 and mGluR5. LY2428703 acts as a full antagonist at mGluR1 and a partial antagonist at mGluR5. []

    1-[3-(3'-methyl-2',4'-dioxospiro[fluorene-9,5'-imidazolidin]-1'-yl)propyl]-4-phenylpiperazine

    • Compound Description: This compound is a 5-spirofluorenehydantoin derivative that has been investigated for its efflux modulating, cytotoxic, and antiproliferative effects in mouse T-lymphoma cells, both sensitive and resistant. Crystal structure analyses, along with studies on related derivatives, aim to elucidate the structural features contributing to its P-glycoprotein (P-gp) inhibitory properties, a mechanism often implicated in multidrug resistance. The presence of the arylpiperazine moiety is thought to be crucial for its interaction with P-gp, potentially influencing its efflux pump activity. []

    trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a)

    • Compound Description: trans-8a is a potent and selective 5-HT1A receptor ligand identified through structure-activity relationship studies focused on enhancing affinity and selectivity for the 5-HT1A receptor subtype. It demonstrates significantly higher affinity for 5-HT1A receptors compared to its cis isomer, highlighting the importance of conformational constraints for receptor binding. Notably, trans-8a exhibits a favorable pharmacological profile with high selectivity over other receptors like D2 and α1 adrenergic receptors, making it a promising candidate for further development as a potential therapeutic agent targeting 5-HT1A receptors. []

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

    • Compound Description: This compound combines the structural motifs of 1,2,3-triazole and pyrimidine, both recognized for their diverse biological activities. It exhibits antibacterial properties, which were confirmed by both experimental and theoretical studies using density functional theory (DFT). The crystal structure analysis reveals intricate hydrogen bonding networks, contributing to its overall stability. []

    N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide

    • Compound Description: This compound serves as a key intermediate in the synthesis of N-(1-benzyl-4-memylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (1), a potent 5-HT3 receptor antagonist. []

    N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[1-(2-oxido-1, 2-oxathiolan-3-yliden)ethyl] (2-methoxyphenyl)oxalamide (3b)

    • Compound Description: Compound 3b is a product of the hydrogen peroxide oxidation of a specific pyrimidine derivative. Further reactions under oxidative conditions transform it into a different compound with a distinct spirocyclic structure. This transformation highlights the reactivity of compound 3b and its potential as an intermediate in synthesizing more complex heterocyclic compounds with potential biological activities. []

    (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide (5a–b)

    • Compound Description: Compounds 5a-b, featuring a benzodifuran core, represent a novel class of compounds synthesized from Visnagenone or Khellinone. These compounds serve as versatile intermediates in synthesizing diverse heterocyclic compounds, including substituted triazines, oxadiazepines, and thiazolopyrimidines. Many of these newly synthesized compounds exhibit notable anti-inflammatory and analgesic properties. []

    4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides 8(a–e)/carbothioamides 8(f–j)

    • Compound Description: These urea and thiourea derivatives of piperazine, synthesized using febuxostat as a key building block, were designed for their potential antiviral and antimicrobial properties. This series of compounds, featuring various substituted phenyl rings, highlights the versatility of this chemical scaffold in developing novel bioactive molecules. []

    (2R)-2-{(3R)-3-amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

    • Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). Studies in rodents revealed that the intestine plays a significant role in its elimination, partly mediated by the P-glycoprotein (P-gp) transporter. This excretion pathway highlights the importance of considering transporter interactions in drug disposition and pharmacokinetic profiles. []

    4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

    • Compound Description: 38p (ZENECA ZD3523) is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for LTD4 receptors, effectively inhibiting LTD4-induced bronchoconstriction. Its enantioselective synthesis, employing a diastereoselective alkylation step, allows for the production of the more potent R-enantiomer with high purity. []

    N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

    • Compound Description: Compound 8 is a highly selective ligand for the 5-HT1A receptor with a binding affinity of 1.2 nM. Its design incorporates a 4-alkyl-1-arylpiperazine scaffold, a common feature in many 5-HT1A receptor ligands. This compound's high selectivity and affinity make it a promising lead for developing new drugs targeting the 5-HT1A receptor. []

    4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

    • Compound Description: This compound has demonstrated potent antimalarial activity, likely through the inhibition of prolyl-tRNA synthetase, a promising target for developing new antimalarial drugs. It exists as two enantiomers, with the S enantiomer showing higher potency than the R enantiomer. Molecular docking studies suggest that this compound might occupy the ATP binding site of the enzyme, and residues GLN475 and THR478 may play a role in ligand-enzyme interactions. []

    1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C)

    • Compound Description: Pyr-C is a novel pyrazole carboxamide derivative that exhibits osteopromotive activity. It inhibits the proliferation of MC3T3-E1 cells, a pre-osteoblast cell line, while simultaneously promoting their differentiation into mature osteoblasts, as evidenced by increased alkaline phosphatase (ALP) activity, upregulated expression of osteogenic marker genes, and enhanced mineral deposition. This dual effect of Pyr-C makes it a potential candidate for developing therapeutics for bone-related disorders. []

    (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

    • Compound Description: AMG 9810 is a potent and competitive TRPV1 antagonist, demonstrating efficacy in blocking various modes of TRPV1 activation, including capsaicin, proton, heat, and endogenous ligands. It effectively prevents capsaicin-induced nociceptive behaviors and reverses thermal and mechanical hyperalgesia in a model of inflammatory pain. Its selectivity for TRPV1 and lack of significant motor side effects make it a promising candidate for pain management therapies. []

    N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

    • Compound Description: This series of compounds represents a novel class of highly selective dopamine D3 receptor (D3R) ligands. Key structural features contributing to their exceptional D3R selectivity include the N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamide scaffold and the crucial role of the carboxamide linker. These compounds exhibit remarkable selectivity over dopamine D2 receptors (D2R), with some exhibiting over 1000-fold selectivity, representing a significant advancement in D3R ligand development. []

    1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

    • Compound Description: DPC 423 undergoes extensive metabolism in vivo, exhibiting species-dependent variations in its metabolic profile. The compound yields diverse metabolites, including an aldehyde, carboxylic acid, benzyl alcohol, and various conjugates, highlighting the complexity of its metabolic fate. []

Properties

CAS Number

877640-23-8

Product Name

4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

IUPAC Name

4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H28N4O3/c1-30-21-9-7-20(8-10-21)27-17-19(15-22(27)28)24-23(29)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,24,29)

InChI Key

WXRQTQBDGLLUDY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.